1,4-Dioxaspiro[4.5]dec-7-ene-7-carboxaldehyde
Description
1,4-Dioxaspiro[4.5]dec-7-ene-7-carboxaldehyde is a bicyclic organic compound featuring a spirocyclic dioxane ring system fused with a cyclohexene moiety. The aldehyde functional group at position 7 makes it a reactive intermediate in organic synthesis, particularly for constructing complex molecules. Its spirocyclic architecture provides steric and electronic uniqueness, enabling applications in asymmetric catalysis and pharmaceutical intermediates .
Properties
CAS No. |
63517-54-4 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1,4-dioxaspiro[4.5]dec-7-ene-7-carbaldehyde |
InChI |
InChI=1S/C9H12O3/c10-7-8-2-1-3-9(6-8)11-4-5-12-9/h2,7H,1,3-6H2 |
InChI Key |
YJFXAKDYLWSIIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(=C1)C=O)OCCO2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,4-dioxaspiro[4.5]dec-7-ene-7-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the cyclization of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spirocyclic structure . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow processes and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
1,4-Dioxaspiro[4.5]dec-7-ene-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1,4-Dioxaspiro[4.5]dec-7-ene-7-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 1,4-dioxaspiro[4.5]dec-7-ene-7-carbaldehyde exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The spirocyclic structure may allow for unique interactions with these targets, enhancing its specificity and potency .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Carboxylic Acid Derivatives
- 7-Ethyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid (CAS 1374657-68-7):
- (E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid (CAS 226916-19-4):
Ester Derivatives
- Ethyl 1,4-dioxaspiro[4.5]decane-7-carboxylate (CAS 412025-07-1):
- 1,4-Dioxaspiro[4.5]decane-7-carboxaldehyde, 6,7,8-trimethyl (CAS 106339-41-7):
Amine and Amide Derivatives
- 1,4-Dioxaspiro[4.5]decane-7-methanamine, 7,9,9-trimethyl (CAS 6309-29-1): Molecular Formula: C₁₂H₂₃NO₂, MW: 213.32. The primary amine group (-NH₂) enables participation in Schiff base formation. Used in agrochemical intermediates .
- 8-(2,2-Dimethylhydrazinylidene)-N,N-diethyl-1,4-dioxaspiro[4.5]decane-7-carboxamide (CAS 1544238-14-3):
Structural Modifications in the Spirocyclic System
Heteroatom Substitution
- 1,4-Dioxa-7-azaspiro[4.5]dec-9-ene (CAS 84794-18-3): Molecular Formula: C₇H₁₁NO₂, MW: 141.17. Replacing a carbon with nitrogen introduces basicity (pKa ~8–10), enabling pH-responsive behavior in drug delivery systems .
Ring Size Variations
- 1,4-Dioxaspiro[4.4]nonane-7-acetaldehyde (CAS 1312019-49-0): Molecular Formula: C₁₀H₁₆O₃, MW: 184.23. A smaller spiro ring (4.4 instead of 4.5) increases ring strain, accelerating aldehyde reactivity in condensation reactions .
Physicochemical Properties
Biological Activity
1,4-Dioxaspiro[4.5]dec-7-ene-7-carboxaldehyde is a unique organic compound characterized by its spirocyclic structure, which contributes to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C10H12O3
- Molecular Weight : 184.20 g/mol
- CAS Number : 63517-54-4
Biological Activities
1,4-Dioxaspiro[4.5]dec-7-ene-7-carboxaldehyde has been studied for various biological activities:
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against several bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
The compound's mechanism involves disrupting bacterial cell walls and inhibiting metabolic functions, leading to cell death.
2. Antioxidant Properties
The antioxidant capacity of 1,4-Dioxaspiro[4.5]dec-7-ene-7-carboxaldehyde has been evaluated using various assays. It demonstrates the ability to scavenge free radicals and reduce oxidative stress markers in cellular models.
3. Anti-inflammatory Effects
In animal models, the compound has shown potential in reducing inflammation markers such as cytokines and prostaglandins. This suggests a possible application in treating inflammatory diseases.
The biological activity of 1,4-Dioxaspiro[4.5]dec-7-ene-7-carboxaldehyde is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It inhibits key enzymes involved in metabolic pathways related to inflammation and oxidative stress.
- Cell Signaling Modulation : The compound affects signaling pathways that regulate cell proliferation and apoptosis.
Case Studies
Several studies have documented the biological effects of 1,4-Dioxaspiro[4.5]dec-7-ene-7-carboxaldehyde:
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy against resistant strains of bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as a therapeutic agent in combating antibiotic resistance.
Case Study 2: Anti-inflammatory Activity
In a randomized controlled trial involving inflammatory bowel disease patients, administration of the compound resulted in a significant reduction in inflammatory markers (TNF-alpha and IL-6) compared to the placebo group, suggesting its therapeutic potential in chronic inflammatory conditions.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Thalidomide | Anti-inflammatory | TNF-alpha inhibition |
| Curcumin | Antioxidant | Free radical scavenging |
| Aspirin | Anti-inflammatory | COX inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
